Kanamycin B -

Kanamycin B

Catalog Number: EVT-13521731
CAS Number:
Molecular Formula: C18H37N5O10
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of kanamycin B is the actinobacterium Streptomyces kanamyceticus, which produces various kanamycins through fermentation processes. This organism has been extensively studied for its ability to synthesize different aminoglycosides, including kanamycin A, C, and D, in addition to kanamycin B .

Classification

Kanamycin B falls under the classification of aminoglycoside antibiotics. These compounds are characterized by their ability to inhibit bacterial protein synthesis by binding to ribosomal RNA. Kanamycin B is also classified as a natural product due to its origin from a microbial source .

Synthesis Analysis

Methods

The biosynthesis of kanamycin B involves complex biochemical pathways within Streptomyces kanamyceticus. The primary method of production is through fermentation, where specific strains are cultivated under controlled conditions to maximize yield.

Technical Details

Research indicates that the conversion of kanamycin B into kanamycin A involves specific enzymes such as kanamycin B dioxygenase (KanJ) and a reductase enzyme (KanK). These enzymes catalyze the oxidative deamination of kanamycin B, resulting in the formation of 2'-oxokanamycin, which is subsequently reduced to yield kanamycin A .

Molecular Structure Analysis

Structure

The molecular formula for kanamycin B is C18H37N5O10C_{18}H_{37}N_{5}O_{10}, with a molar mass of approximately 483.52 g/mol. The structural representation includes multiple hydroxyl groups and amino functionalities that contribute to its biological activity.

Data

  • IUPAC Name: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol
  • CAS Registry Number: 4696-76-8
  • PubChem CID: 439318 .
Chemical Reactions Analysis

Reactions

Kanamycin B participates in various chemical reactions primarily involving enzymatic modifications. Key reactions include:

  • Oxidative Deamination: Catalyzed by KanJ, converting the C2' position into a keto group.
  • Reduction: The subsequent reduction by KanK converts 2'-oxokanamycin back into kanamycin A.

Technical Details

These enzymatic reactions are crucial for understanding the biosynthetic pathway of kanamycins and optimizing production strains for higher yields .

Mechanism of Action

Process

Kanamycin B exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of messenger RNA (mRNA), ultimately leading to cell death.

Data

Aminoglycosides like kanamycin B are particularly effective against aerobic Gram-negative bacteria and some Gram-positive bacteria. They are often used in combination with other antibiotics to enhance therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • pH: Typically ranges from 4.0 to 7.0 in solution.
  • Stability: Sensitive to heat and alkaline conditions; should be stored properly to maintain efficacy.

Relevant data includes hydrogen bond donors (11), rotatable bonds (6), and topological polar surface area (288.4 Ų) .

Applications

Scientific Uses

Kanamycin B is utilized in various clinical settings for treating infections caused by susceptible bacteria. Its applications include:

  • Treatment of serious infections such as tuberculosis.
  • Use in combination therapies for enhanced antimicrobial activity.
  • Research applications in microbiology and biochemistry for studying bacterial resistance mechanisms.
Biosynthesis and Structural Elucidation

Genetic and Enzymatic Pathways in Streptomyces kanamyceticus

Kanamycin B biosynthesis in Streptomyces kanamyceticus involves a complex gene cluster encoding approximately 24 open reading frames. Central to this process are the kanA, kanB, kanC, kanJ, kanK, and kanM2 genes, which orchestrate the formation of this aminoglycoside antibiotic. The pathway initiates with the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose (2DOI), catalyzed by the dehydrogenase KanC [9] [10]. Subsequent amination by KanB (L-glutamine:2-deoxy-scyllo-inosose aminotransferase) yields 2-deoxy-scyllo-inosamine (2DOIA), which is dehydrogenated by KanA to form the core aminocyclitol 2-deoxystreptamine (2DOS)—a structural hallmark of all kanamycins [10].

Glycosylation events then extend this core structure. The glycosyltransferase KanM1 utilizes UDP-GlcNAc to form N-acetylparomamine, which is deacetylated by KanN to yield paromamine. Alternatively, KanM1 can utilize UDP-glucose to form 2'-deamino-2'-hydroxyparomamine. Crucially, the glycosyltransferase KanM2 (EC 2.4.1.301) attaches UDP-α-D-kanosamine to paromamine or its derivatives, culminating in Kanamycin B and other analogs [5] [7]. Metabolic engineering studies disrupting kanJ (encoding Kanamycin B dioxygenase) have demonstrated a 12-fold increase in Kanamycin B yield (3268±255 μg/mL), confirming its position as a biosynthetic precursor to Kanamycin A [1] [2].

Role of Kanamycin B Dioxygenase (KanJ) in Oxidative Deamination

The conversion of Kanamycin B to Kanamycin A is mediated by a two-enzyme system: KanJ (a non-heme iron, α-ketoglutarate-dependent dioxygenase) and KanK (an NADPH-dependent reductase). KanJ catalyzes the initial oxidative deamination at the C-2' position of Kanamycin B, generating the unstable intermediate 2'-oxokanamycin. This reaction consumes molecular oxygen and α-ketoglutarate, producing succinate and CO₂ as byproducts. KanK subsequently reduces the 2'-oxo group to a hydroxyl group, yielding Kanamycin A [2] [3].

In vivo studies disrupting kanJ in S. kanamyceticus CG305 resulted in exclusive accumulation of Kanamycin B (3268±255 μg/mL), with no detectable Kanamycin A. Conversely, strains overexpressing both kanJ and kanK reduced Kanamycin B levels to 128±20 μg/mL (a 54% reduction compared to wild-type), confirming this enzymatic cascade governs the B→A conversion [1] [2]. This pathway highlights a rare enzymatic strategy for antibiotic modification, leveraging oxidative deamination-reduction to alter antibiotic specificity.

Comparative Analysis of Kanamycin B and Analogues (A, C, X) in Biosynthetic Clusters

Kanamycin B differs structurally from its congeners primarily at the C-2' position of its 6-aminohexose ring (Figure 1). While Kanamycin B possesses a 2'-amino group, Kanamycin A features a 2'-hydroxyl group. Kanamycin C shares Kanamycin B’s 2'-amino group but differs in the stereochemistry of its 3′-hydroxyl group. Kanamycin X, a minor analog, contains a 6-hydroxy moiety instead of the 6-amino group found in others [1] [5] [7].

Table 1: Structural and Biosynthetic Features of Kanamycin Analogs

Kanamycin VariantC-2' SubstituentC-6' SubstituentKey Biosynthetic PrecursorGlycosyl Donor for Final Step
Kanamycin B-NH₂-NH₂NeamineUDP-α-D-kanosamine
Kanamycin A-OH-NH₂Kanamycin BN/A (derived from Kanamycin B)
Kanamycin C-NH₂-OHParomamineUDP-α-D-kanosamine
Kanamycin X-OH-OH2'-deamino-2'-hydroxyparomamineUDP-α-D-kanosamine

Biosynthetic flux is governed by substrate promiscuity of glycosyltransferases. KanM2 preferentially utilizes UDP-kanosamine over UDP-glucose (≈10-fold higher activity), directing synthesis toward Kanamycins A, B, and C rather than D or X. Notably, disruption of kanN (encoding 2'-N-acetylparomamine deacetylase) halts production of all variants, confirming paromamine as a critical node [1] [7] [9].

Substrate Specificity and Promiscuity in Aminoglycoside-Modifying Enzymes

Aminoglycoside-modifying enzymes (AMEs) exhibit stringent yet adaptable substrate recognition, significantly impacting Kanamycin B resistance and biosynthesis. Aminoglycoside phosphotransferases (APHs), particularly APH(3′)-VIa, phosphorylate the 3′-OH group of Kanamycin B with high efficiency, conferring resistance. Conversely, KanM2 displays remarkable substrate flexibility in vitro, accepting:

  • Paromamine → Kanamycin C
  • 2'-deamino-2'-hydroxyparomamine → Kanamycin X
  • Neamine → Kanamycin B
  • 2'-deamino-2'-hydroxyneamine → Kanamycin A [5] [9]

Table 2: Impact of Gene Disruption on Kanamycin B Biosynthesis in S. kanamyceticus

Genetic ModificationKanamycin B Yield (μg/mL)Kanamycin A Yield (μg/mL)Primary Metabolite(s)
Wild-type strain272 ± 212850 ± 310Kanamycin A
ΔkanJ mutant3268 ± 255Not detectedKanamycin B
kanJ-kanK overexpression128 ± 203010 ± 290Kanamycin A

Enzyme promiscuity extends to resistance determinants. AAC(6')-Ib acetylates Kanamycin B at the 6'-amine, while ANT(2'')-Ia adenylates the 2''-hydroxyl group. Clinical isolates of Acinetobacter baumannii co-harboring aphA6 (APH(3′)-VIa) and aadB (ANT(2'')-Ia) exhibit 100% resistance to Kanamycin B due to synergistic enzymatic modification [4] [6]. Structural analyses reveal AMEs possess conserved nucleotide-binding domains (e.g., ATP for APHs), but variable substrate-binding pockets accommodate diverse aminoglycosides. This plasticity drives both natural product diversification and clinical resistance [4] [8].

Table 3: Clinically Relevant Aminoglycoside-Modifying Enzymes Targeting Kanamycin B

Enzyme ClassExample GeneResistance MechanismAminoglycoside Specificity*Prevalence in MDR Bacteria
Phosphotransferase (APH)aphA63'-OH phosphorylationKanamycin B, amikacin, neomycin77% (A. baumannii)
Nucleotidyltransferase (ANT)aadB2''-OH adenylationKanamycin B, gentamicin, tobramycin73% (A. baumannii)
Acetyltransferase (AAC)aacC23-NH₂ acetylationKanamycin B, gentamicin, sisomicin19% (A. baumannii)

*Data aggregated from clinical isolate studies [6]

Properties

Product Name

Kanamycin B

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol

Molecular Formula

C18H37N5O10

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2

InChI Key

SKKLOUVUUNMCJE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.